molecular formula C₁₀H₁₄O₅ B1142468 erythro-Guaiacylglycerol CAS No. 38916-91-5

erythro-Guaiacylglycerol

Cat. No.: B1142468
CAS No.: 38916-91-5
M. Wt: 214.22
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of erythro-guaiacylglycerol?

A1: The molecular formula of this compound is C10H14O5, and its molecular weight is 214.22 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , , ] Detailed 1H and 13C NMR data, along with key MS fragmentation patterns, can be found in the referenced articles.

Q3: Which plants are known to contain this compound?

A3: this compound has been isolated from a variety of plant species, including but not limited to:

  • Catunaregam spinosa []
  • Tinospora sinensis []
  • Wikstroemia hainanensis []
  • Ficus microcarpa []
  • Acer saccharum (sugar maple) []
  • Dendrotrophe frutescens []
  • Pinellia ternata []
  • Ailanthus altissima []
  • Campylotropis hirtella [, ]
  • Capparis masaikai []
  • Galactites elegans []
  • Camellia nitidissima chi []
  • Sambucus williamsii []
  • Angelica dahurica var. formosana cv. Chuanbaizhi []
  • Hunteria zeylanica []
  • Coptis chinensis []
  • Fraxinus sieboldiana []
  • Avicennia marina []
  • Aquilaria sinensis []
  • Sinocalamus affinis []
  • Aged Garlic Extract []
  • Osmanthus ilicifolius []
  • Boreava orientalis [, ]
  • Crataegus pinnatifida Bge. []
  • Phellodendron chinense []
  • Cornus kousa Burg. []

Q4: What extraction methods are typically employed to isolate this compound?

A4: this compound is typically extracted from plant material using solvents like ethanol, methanol, or acetone. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) for purification. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are the potential biological activities of this compound?

A5: While research is ongoing, some studies suggest potential biological activities of this compound and related compounds, including:

  • Antioxidant activity: It has shown radical scavenging activity in the DPPH assay, suggesting potential antioxidant properties. [, , ]
  • Anti-inflammatory activity: Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. [, ]

Q6: What is the role of this compound in lignification?

A6: this compound, being a β-O-4 type lignin model compound, provides insights into the process of lignification. Research indicates that during the differentiation of Zinnia mesophyll cells into tracheary elements, this compound-β-coniferyl ether acts as an intermediate in lignin polymerization. [] This highlights the compound's role in the biosynthesis of lignin, a complex polymer that provides structural support to plants.

Q7: How does this compound behave under alkaline conditions?

A7: Studies on the alkaline degradation of this compound-β-guaiacyl ether reveal the formation of C6C2 type enol ethers as the primary decomposition products. [] Interestingly, C6C3 type enol ethers, potential intermediates in lignin degradation, were not detected. [] These findings contribute to the understanding of lignin breakdown pathways under alkaline conditions, which is relevant in processes like paper pulping.

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